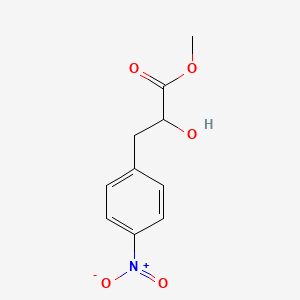

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Description

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 929083-97-6) is a chiral ester derivative featuring a hydroxy group at the C2 position and a 4-nitrophenyl substituent at the C3 position of the propanoate backbone. Its molecular formula is C₁₀H₁₁NO₅ (MW: 225.20 g/mol), and it is typically stored under dry conditions at 2–8°C . The compound’s reactivity is influenced by the electron-withdrawing nitro group and the hydroxy group, making it a candidate for asymmetric synthesis and catalytic applications .

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3 |

InChI Key |

MQZXMVGZGJXQOB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(4-nitrophenyl)propanoic Acid

A primary method to prepare methyl 2-hydroxy-3-(4-nitrophenyl)propanoate involves the esterification of 2-(4-nitrophenyl)propanoic acid with methanol under acidic catalysis:

- Procedure: Dissolve the acid in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux the mixture overnight at room temperature or slightly elevated temperatures.

- Outcome: This reaction converts the carboxylic acid to its methyl ester with high efficiency, often yielding the product as a yellow oil or solid after purification.

- Notes: The reaction requires careful control of temperature and acid concentration to avoid side reactions or over-esterification.

Nitration and Hydroxylation

- Nitration: The introduction of the 4-nitro substituent on the phenyl ring is typically performed on phenylpropanoic acid derivatives using mixed nitric and sulfuric acids at low temperatures (0–5°C) to control regioselectivity and avoid over-nitration.

- Hydroxylation: The β-hydroxyl group at the 2-position is introduced via oxidation of the corresponding propanoic acid or ester. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are employed.

- Protection: If necessary, the hydroxyl group can be protected during multistep synthesis to prevent unwanted side reactions.

Stereoselective Synthesis of Chiral Analogues

For chiral versions such as (S)- or (2R,3S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, stereoselective methods include:

- Amino Protection: The amino group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis.

- Stereoselective Hydroxylation: Using chiral catalysts or reagents (e.g., osmium-based catalysts with chiral ligands) to introduce the hydroxyl group with defined stereochemistry.

- Reaction Conditions: Typical conditions involve stirring the reaction mixture at room temperature for 16–24 hours, maintaining pH control (around pH 5) to optimize conversion and enantiomeric excess.

- Purification: Recrystallization from ethanol or chromatographic techniques are used to isolate the desired stereoisomer with high enantiomeric purity (up to 81% ee reported).

Representative Preparation Data Table

Industrial and Formulation Considerations

- In Vivo Formulation: For biological applications, this compound is often formulated in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil. The solvents are added sequentially with mixing and clarification steps to ensure a clear solution suitable for in vivo use.

- Scale-Up: Industrial production may utilize continuous flow reactors and automated synthesis equipment to optimize yield, purity, and stereochemical control. Solid acid catalysts and packed bed reactors can enhance esterification efficiency.

Analytical Verification of Prepared Compound

The structural integrity and purity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Signals for methoxy protons (~3.6–3.8 ppm), hydroxyl proton (broad peak ~5 ppm), and aromatic protons of the nitrophenyl group (~7.5–8.5 ppm).

- ¹³C NMR: Carbonyl carbon (~170 ppm), aromatic carbons, and Boc group carbons (~28 ppm for tert-butyl).

- Infrared (IR) Spectroscopy:

- Hydroxyl stretch (~3400 cm⁻¹), carbonyl stretch (~1700 cm⁻¹), and nitro group characteristic bands.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with molecular weight (e.g., 237 g/mol for this compound).

- X-ray Crystallography:

- For chiral analogues, single-crystal X-ray diffraction confirms stereochemistry and molecular conformation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Reactions

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various transformations, including oxidation to ketones or aldehydes and reduction to amines. Additionally, substitution reactions can yield ethers or esters depending on the substituents introduced.

2. Kinetic Resolution

The compound has been utilized in kinetic resolution processes, where it is transformed into optically pure products using enzymatic catalysis. For instance, studies have shown that racemic forms of similar compounds can be resolved into enantiomers with high yields using lipases such as Amano AK .

| Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Toluene | 29 | 51 |

| Cyclohexane | 31 | 82 |

| TBME | 37 | 99 |

Medicinal Applications

1. Potential Therapeutic Properties

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial activities. Investigations into its mechanism of action suggest that the hydroxyl and nitro groups play crucial roles in its reactivity and biological activity, possibly interacting with various molecular targets such as enzymes involved in metabolic pathways .

Case Study: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of derivatives of this compound in animal models. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Industrial Applications

1. Development of New Materials

In industrial settings, this compound is being investigated for its role in the development of new materials and chemical processes. Its properties make it suitable for applications in coatings, adhesives, and other polymeric materials.

2. Chemical Processes

The compound's ability to undergo various chemical transformations makes it valuable in developing new synthetic routes for pharmaceuticals and agrochemicals. Its use as a building block in synthesizing more complex molecules highlights its versatility .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include substituent groups (e.g., hydroxy, methoxy, amino) and stereochemistry. Below is a comparative analysis:

Key Observations :

- Methoxy vs. Hydroxy : The methoxy derivative (CAS 1021692-54-5) exhibits higher lipophilicity (predicted density: 1.234 g/cm³) and thermal stability (predicted boiling point: 362.5°C) compared to the target compound, which lacks reported boiling point data .

- Amino vs.

- Positional Isomerism: Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4) lacks the C2 hydroxy group, reducing hydrogen-bonding capacity and acidity .

Biological Activity

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, also known as methyl (S)-2-hydroxy-3-(4-nitrophenyl)propanoate, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 225.2 g/mol

- Functional Groups : Hydroxyl group, propanoate moiety, nitrophenyl substituent

The presence of the hydroxyl and nitro groups contributes significantly to its reactivity and biological activity. The nitrophenyl group is particularly noteworthy for enhancing interactions with biological targets.

Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially altering metabolic pathways. For instance, studies on similar compounds suggest that the nitrophenyl group can enhance binding affinity to active sites of enzymes .

- Antiproliferative Effects : Some derivatives of this compound have demonstrated antiproliferative activity against cancer cell lines, indicating potential therapeutic applications in oncology .

In Vitro Studies

A variety of studies have examined the biological activities of this compound and related compounds:

These findings highlight the compound's versatility and potential as a lead structure in drug development.

Case Studies

- Anticancer Activity : A study focused on the synthesis of methyl derivatives showed that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. This compound was included in a broader screening for potential anticancer agents .

- Enzyme Inhibition : Research on enzyme inhibitors demonstrated that this compound could inhibit AMACR (α-methylacyl-CoA racemase), a target in prostate cancer treatment, thereby reducing cancer cell proliferation .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for several applications:

- Drug Development : Its structural features make it a candidate for further modifications aimed at enhancing therapeutic efficacy.

- Synthetic Intermediate : Used as a building block in the synthesis of more complex organic molecules .

Q & A

Q. How to investigate the compound’s role in modulating neurotransmitter receptors?

- Methodology :

- Radioligand Binding Assays : Compete with [³H]GABA or [³H]glutamate in neuronal membrane preparations.

- Electrophysiology (Patch Clamp) : Measure ion current changes in transfected HEK293 cells expressing GABAₐ or NMDA receptors.

- Molecular Dynamics Simulations : Predict binding stability and allosteric effects on receptor conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.